![molecular formula C20H19N3O2 B2956960 N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide CAS No. 1421444-50-9](/img/structure/B2956960.png)
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) may also be included .Scientific Research Applications
Photocatalytic Degradation
One area of application for related chemical compounds is in photocatalytic degradation. For instance, the study by Cao et al. (2013) on the transformation of phenobarbital via UV/TiO2 heterogeneous photocatalysis highlights the efficiency of this process in degrading pharmaceutical compounds. This suggests that similar compounds might also be susceptible to degradation or transformation through photocatalytic processes, offering a method for environmental detoxification of hazardous chemicals (Cao et al., 2013).
Drug Discovery and Therapeutic Applications
Several studies focus on the discovery and therapeutic applications of novel compounds. For instance, Schroeder et al. (2009) explored the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This demonstrates the potential for similar compounds to be developed into targeted therapies for cancer (Schroeder et al., 2009).
Antimicrobial and Antidiabetic Screening
The research by Ramya et al. (2017) on the synthesis, molecular docking, antimicrobial, and anti-diabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives shows the potential of certain compounds for antimicrobial and anti-diabetic applications. This highlights the possibility of designing and synthesizing novel compounds with specific therapeutic targets in mind (Ramya et al., 2017).
Antiviral Activity
Another significant area of application is in antiviral research. For example, Doong et al. (1991) studied the inhibition of the replication of hepatitis B virus in vitro by 2',3'-dideoxy-3'-thiacytidine and related analogues. This type of research is crucial for developing effective treatments for viral infections (Doong et al., 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-18(15-9-5-3-6-10-15)19(24)23-16-13-21-20(22-14-16)25-17-11-7-4-8-12-17/h3-14,18H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVCTTBMLYUQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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